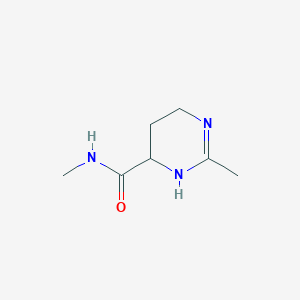

N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide

Description

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

N,2-dimethyl-1,4,5,6-tetrahydropyrimidine-6-carboxamide |

InChI |

InChI=1S/C7H13N3O/c1-5-9-4-3-6(10-5)7(11)8-2/h6H,3-4H2,1-2H3,(H,8,11)(H,9,10) |

InChI Key |

KQELSVQKAJHHSD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NCCC(N1)C(=O)NC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide involves the catalytic hydrogenation of N-acetyl-N-methyl-β-aminopropionitrile to produce N-acetyl-N-methylpropane-1,3-diamine. This intermediate is then cyclized in the presence of copper chloride to yield the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale catalytic hydrogenation and cyclization processes. These methods are optimized for high yield and purity, ensuring the compound meets the necessary standards for its various applications.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxylic acid, while reduction could produce this compound derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide serves as a precursor in synthesizing various pharmaceutical agents. Its derivatives have shown promise in treating conditions such as:

- Nematocidal Activity : Compounds derived from this structure have been utilized in developing nematocidal agents. For instance, pyrantel derivatives exhibit effective activity against parasitic worms in veterinary medicine.

- Neurological Disorders : Research indicates potential applications in treating cognitive deficits associated with Alzheimer's disease by acting as muscarinic agonists in the brain.

Synthesis of Derivatives

The compound can be synthesized through various methods. A notable synthetic route involves the reaction of ethyl acetoacetate with N-methylaminopropylamine in toluene. This method boasts high yields (over 90%) and minimal waste production.

Biological Activities

Several studies have documented the biological activities of this compound derivatives:

- Anticancer Properties : Some derivatives have demonstrated selective cytotoxicity against cancer cell lines while sparing healthy cells. For example, a study highlighted that certain tetrahydropyrimidine derivatives induce apoptosis in malignant cells by disrupting cell cycle progression .

- Antimicrobial Activity : Research has indicated that certain derivatives possess antimicrobial properties against various pathogens .

Case Study 1: Synthesis and Characterization of Derivatives

A study focused on synthesizing a novel dihydropyrimidine derivative bearing a carbamoyl moiety through an efficient three-component Biginelli reaction. The synthesized compound exhibited significant biological activity against specific cancer cell lines .

Case Study 2: Anticancer Activity of Indole Derivatives

In another investigation involving indole derivatives related to tetrahydropyrimidines, compounds were found to inhibit tubulin polymerization effectively and exhibited antiangiogenic properties. These findings suggest that modifications to the tetrahydropyrimidine structure can enhance anticancer efficacy .

Mechanism of Action

The mechanism of action of N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Properties of N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide and Analogs

Observations :

- The target compound’s methyl and carboxamide groups likely result in lower LogP (predicted ~1.2) compared to nitro- or bromophenyl analogs (LogP 3.8–4.5), favoring aqueous solubility .

- Thioxo and cyano derivatives exhibit higher melting points (218–247°C) due to stronger intermolecular forces (e.g., dipole-dipole interactions), whereas the target’s methyl groups may reduce crystal lattice stability, lowering its melting point .

Antimicrobial and Enzyme Inhibition

- Nitro- and Thiophene Derivatives : Compounds like 4-(1H-Indol-3-yl)-6-methyl-N-(4-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide () show potent antimicrobial activity due to electron-withdrawing nitro groups enhancing membrane penetration. However, their poor solubility limits bioavailability .

- Carboxamide vs. Cyano derivatives, in contrast, exhibit electrophilic reactivity useful in covalent enzyme inhibition .

Structural Flexibility and Binding

- The tetrahydropyrimidine core allows conformational adaptation to binding pockets, contrasting with rigid aromatic pyrimidines (e.g., 6-(4-Fluorophenyl)-2-oxo-4-(quinolin-2-yl)-1,2-dihydropyridine-3-carbonitrile in ), which rely on planar stacking for DNA intercalation .

Biological Activity

N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine-4-carboxamide (CAS Number: 4271-96-9) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula: CHN

- Molecular Weight: 112.176 g/mol

- SMILES Notation: CN1CCCN=C1C

- InChIKey: ZFDWWDZLRKHULH-UHFFFAOYSA-N

This compound exhibits its biological activity primarily through interactions with specific molecular targets. The compound can modulate enzyme activities by forming stable complexes with target proteins. For instance, it may inhibit certain enzymes involved in metabolic pathways or signal transduction cascades.

Pharmacological Effects

The compound has been investigated for various pharmacological effects:

- Anticancer Activity: Studies have shown that N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine derivatives possess significant anticancer properties. They inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects: The compound has demonstrated anti-inflammatory activity in preclinical models. It modulates the expression of pro-inflammatory cytokines and reduces inflammation markers in various tissues.

- Antiviral Properties: Research indicates that this compound may exhibit antiviral activity against certain viruses by inhibiting viral replication and enhancing host immune responses.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduces cytokine levels in animal models | |

| Antiviral | Inhibits replication of specific viral strains |

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine derivatives. The results indicated that these compounds significantly inhibited the growth of various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC values ranging from 10 to 30 µM. The mechanism was attributed to the activation of caspase-dependent pathways leading to apoptosis.

Case Study 2: Anti-inflammatory Mechanism

In a preclinical study on inflammatory bowel disease (IBD), the administration of N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues compared to controls.

Toxicity and Safety Profile

The safety profile of N,2-Dimethyl-1,4,5,6-tetrahydropyrimidine is essential for its potential therapeutic applications. Toxicity studies indicate that the compound has a low toxicity profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and any potential side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.